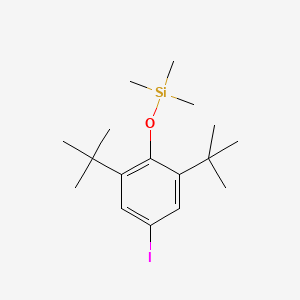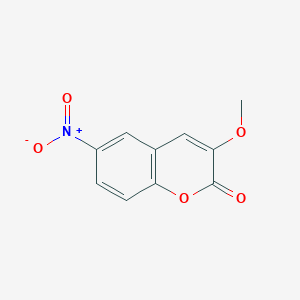
3-Methoxy-6-nitro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-nitro-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are a class of organic compounds that consist of a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a methoxy group at the 3-position and a nitro group at the 6-position on the benzopyran structure. It is known for its photochromic properties, meaning it can change color when exposed to light, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one typically involves the nitration of 3-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-methoxy-6-amino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used
Scientific Research Applications
3-Methoxy-6-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the study of photoisomerization and thermal reactions.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of optical data storage devices and as a component in photoresponsive materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-6-nitro-2H-1-benzopyran-2-one involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a reversible transformation from its spiropyran form to its merocyanine form. This transformation involves the breaking of the C-O bond in the pyran ring and the formation of a conjugated system, resulting in a color change. The reverse transformation can be induced by visible light or thermal treatment .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one: Lacks the methoxy and nitro groups, making it less reactive and less photochromic.
2-Methyl-3-nitro-2H-1-benzopyran: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and photochromic properties.
Uniqueness
3-Methoxy-6-nitro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which enhances its photochromic properties and makes it suitable for a wide range of applications in scientific research and industry .
Properties
CAS No. |
112212-17-6 |
|---|---|
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-methoxy-6-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-9-5-6-4-7(11(13)14)2-3-8(6)16-10(9)12/h2-5H,1H3 |
InChI Key |
JVXUFVYSKYNOHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


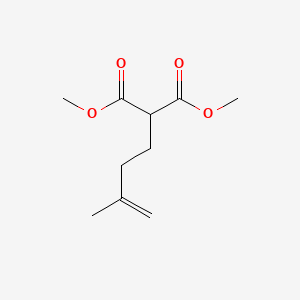
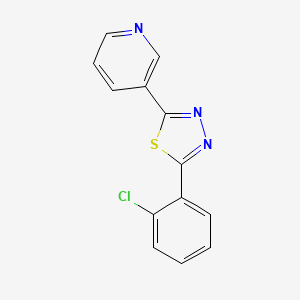
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
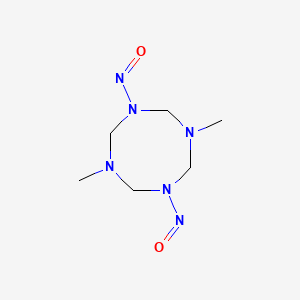
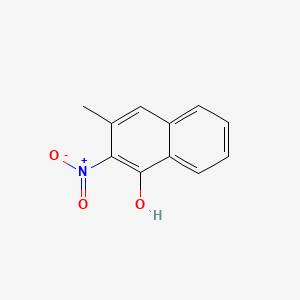

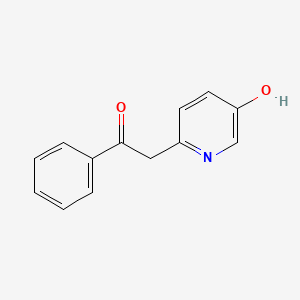
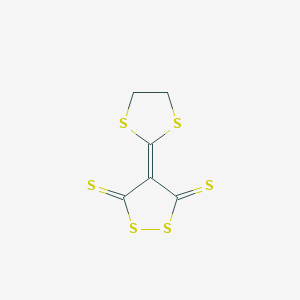
silane](/img/structure/B14308505.png)

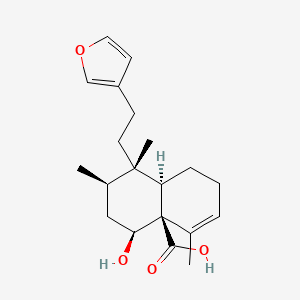
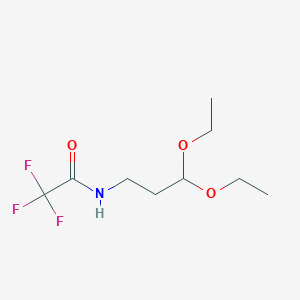
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
